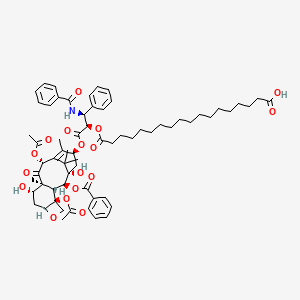![molecular formula C41H80O5 B3026107 Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)
Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
化学反応の分析
1-ステアロイル-3-アラキドイル-ラセミグリセロールは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して行うことができ、対応するカルボン酸が生成されます.
これらの反応で使用される一般的な試薬および条件には、ジクロロメタン、メタノール、エタノールなどの有機溶媒、硫酸やp-トルエンスルホン酸などの触媒が含まれます . これらの反応から生成される主な生成物には、カルボン酸、アルコール、ハロゲン化誘導体があります .
科学研究における用途
1-ステアロイル-3-アラキドイル-ラセミグリセロールは、幅広い科学研究で用いられています。
科学的研究の応用
1-Stearoyl-3-Arachidoyl-rac-glycerol has a wide range of scientific research applications:
作用機序
1-ステアロイル-3-アラキドイル-ラセミグリセロールの作用機序は、細胞膜と脂質シグナル伝達経路との相互作用を伴います . 他の生物活性脂質の合成の前駆体として作用し、脂質代謝に関与する酵素の活性を調節できます . 関連する分子標的および経路には、細胞シグナル伝達において重要な役割を果たすプロテインキナーゼCとホスホリパーゼCが含まれます .
類似化合物の比較
1-ステアロイル-3-アラキドイル-ラセミグリセロールは、次のような他のジアシルグリセロールと比較できます。
1,2-ジステアロイル-3-アラキドイル-ラセミグリセロール: この化合物は、sn-1位とsn-2位にステアリン酸、sn-3位にアラキドン酸を持っています.
1-ステアロイル-ラセミグリセロール: この化合物は、sn-1位にステアリン酸のみを持っています.
1-ステアロイル-3-アラキドイル-ラセミグリセロールの独自性は、脂肪酸の特定の配置にあります。これは、その物理化学的特性と生物活性に影響を与えます .
類似化合物との比較
1-Stearoyl-3-Arachidoyl-rac-glycerol can be compared with other diacylglycerols such as:
1,2-Distearoyl-3-Arachidoyl-rac-glycerol: This compound has stearic acid at both the sn-1 and sn-2 positions and arachidic acid at the sn-3 position.
1-Stearoyl-rac-glycerol: This compound contains only one stearic acid moiety at the sn-1 position.
The uniqueness of 1-Stearoyl-3-Arachidoyl-rac-glycerol lies in its specific arrangement of fatty acids, which influences its physical and chemical properties, as well as its biological activity .
特性
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropyl) icosanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOMBHWDOZXRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
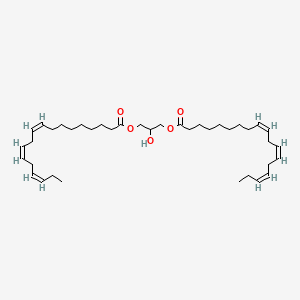
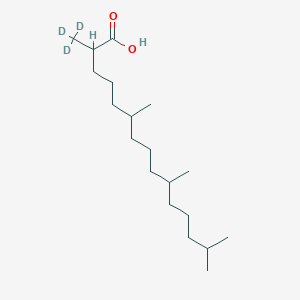
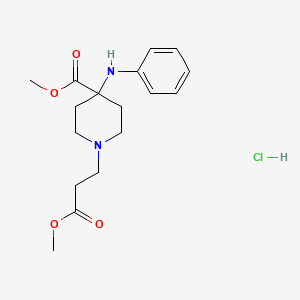
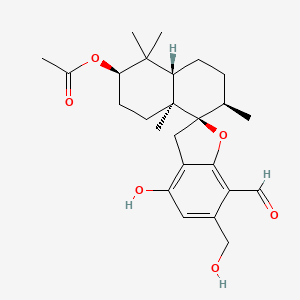

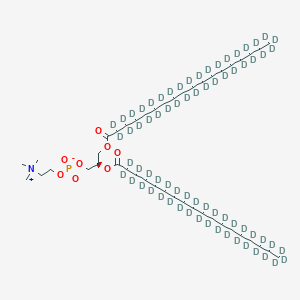
![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
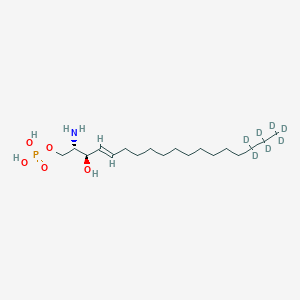
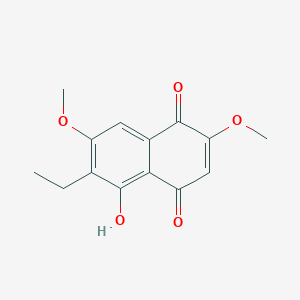
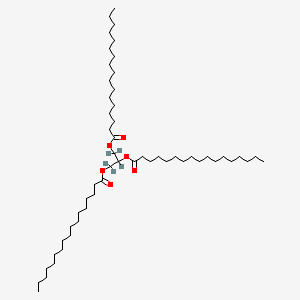
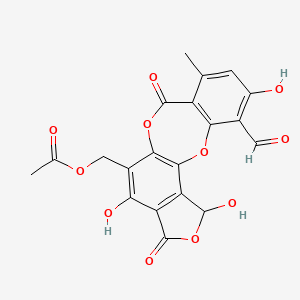
![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)
![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)
